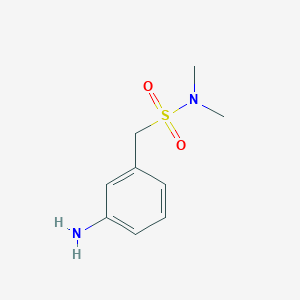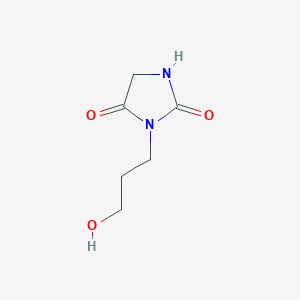
3-(3-Hidroxilpropil)imidazolidina-2,4-diona
Descripción general
Descripción
3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds containing imidazolidine-2,4-dione cores involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another approach, two and three Bucherer–Berg modified with 5 and 7CR are used to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione is confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione are complex and involve multiple steps . Further details about the specific reactions are not available in the search results.Physical And Chemical Properties Analysis
3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a powder that is stored at room temperature . Additional physical and chemical properties such as boiling point, density, and melting point are not available in the search results.Aplicaciones Científicas De Investigación
Desarrollo de Medicamentos Farmacéuticos
3-(3-Hidroxilpropil)imidazolidina-2,4-diona: se está explorando por su potencial en el desarrollo de medicamentos debido a su similitud estructural con la hidantoína, que tiene propiedades farmacológicas conocidas . Los derivados del compuesto han mostrado una gama de actividades, que incluyen efectos anticonvulsivos, antibacterianos y antiepilépticos .
Aplicaciones Analgésicas
La investigación indica que los derivados de la imidazolidina-2,4-diona, como la This compound, pueden servir como posibles medicamentos para el tratamiento del dolor. Esto se debe a su capacidad para modular la neurotransmisión y las respuestas inflamatorias .
Efectos Antiinflamatorios e Inmunomoduladores
La estructura del compuesto es propicia para la modificación, lo que puede conducir al desarrollo de nuevos agentes antiinflamatorios. También se está investigando su potencial inmunomodulador, particularmente en el contexto de las enfermedades autoinmunitarias .
Actividad Antitumoral
Los derivados de imidazolidina se han estudiado por sus propiedades antitumorales. This compound podría ser un precursor en la síntesis de nuevos compuestos con posibles actividades anticancerígenas .
Investigación Antidiabética
Los derivados del compuesto se están investigando por sus propiedades antidiabéticas. Pueden desempeñar un papel en el desarrollo de nuevos agentes terapéuticos que se dirigen a las vías metabólicas involucradas en la diabetes .
Investigación Antiviral
Hay investigaciones en curso sobre las capacidades antivirales de los derivados de imidazolidina. This compound puede contribuir a la síntesis de compuestos que pueden inhibir la replicación viral .
Propiedades Neuroprotectoras
Debido a sus posibles efectos neuroprotectores, el compuesto se está estudiando para el tratamiento de enfermedades neurodegenerativas. Puede ayudar a reducir el daño neuronal y mejorar las funciones cognitivas .
Inhibición de la Hidrolasa de Amida de Ácido Graso (FAAH)
El compuesto ha sido evaluado por su capacidad para inhibir la FAAH, una enzima que hidroliza derivados de ácidos grasos bioactivos. Esta inhibición tiene implicaciones para el manejo de afecciones como la ansiedad y el dolor crónico .
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, which play a crucial role in the regulation of electrical signals in neurons and the survival of bacteria .
Mode of Action
3-(3-Hydroxypropyl)imidazolidine-2,4-dione interacts with its targets through molecular docking . It binds to the VGCIP, leading to changes in the electrical signals of neurons . This interaction can potentially suppress abnormal neuronal activity, thus exhibiting anticonvulsant effects . Additionally, the compound also binds to bacterial proteins, thereby inhibiting their functions and exhibiting antibacterial properties .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of neurons and bacteria by binding to their respective targets . This interference can disrupt the normal biochemical pathways in these cells, leading to the observed anticonvulsant and antibacterial effects .
Result of Action
The binding of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione to the VGCIP can potentially suppress abnormal neuronal activity, thus providing anticonvulsant effects . Additionally, the compound’s interaction with bacterial proteins can inhibit their functions, leading to antibacterial effects . These molecular and cellular effects are the direct results of the compound’s action.
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYVGNOZIWVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73973-05-4 | |
| Record name | 3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

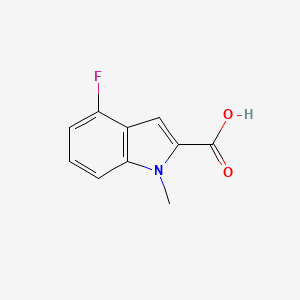
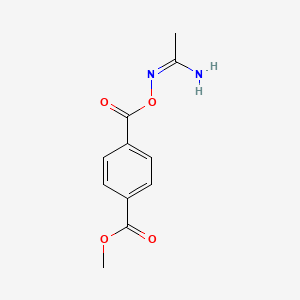
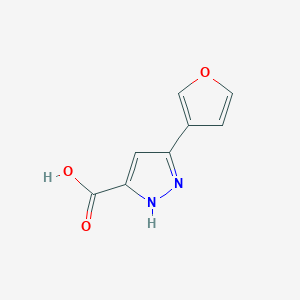
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
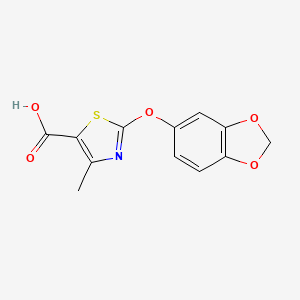
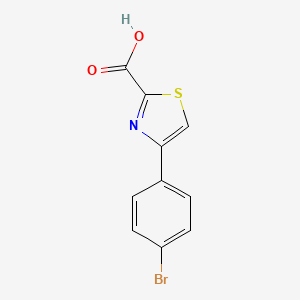
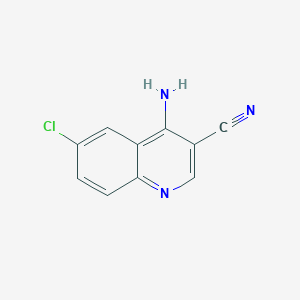
phenyl]methyl})amine](/img/structure/B1517721.png)
amine](/img/structure/B1517722.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
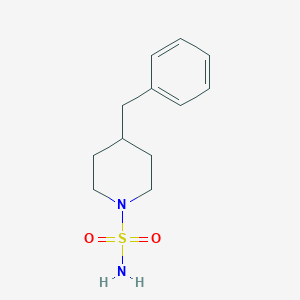
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
